molecular formula C18H34Cl2N2O5S B10829657 Clindamycin-d3 (hydrochloride)

Clindamycin-d3 (hydrochloride)

Cat. No.: B10829657
M. Wt: 464.5 g/mol
InChI Key: AUODDLQVRAJAJM-LXHDSOSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clindamycin-d3 (hydrochloride) typically involves the deuteration of clindamycin hydrochloride. This process can be achieved through a series of chemical reactions, including the use of deuterated reagents and solvents. One common method involves the substitution of hydrogen atoms with deuterium in the presence of a deuterating agent .

Industrial Production Methods

Industrial production of Clindamycin-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and safe handling of deuterated compounds. The production process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Clindamycin-d3 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Clindamycin-d3 (hydrochloride) may result in the formation of deuterated clindamycin oxide, while reduction may yield deuterated clindamycin alcohol .

Scientific Research Applications

Clindamycin-d3 (hydrochloride) has a wide range of scientific research applications, including:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of clindamycin in the body.

    Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of clindamycin.

    Biomedical Research: Used in studies related to bacterial infections and antibiotic resistance.

    Industrial Applications: Employed in the development of new antibiotics and in quality control processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clindamycin-d3 (hydrochloride) is unique due to its deuterated nature, which enhances its stability and allows for more precise studies in pharmacokinetics and drug metabolism. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .

Properties

Molecular Formula

C18H34Cl2N2O5S

Molecular Weight

464.5 g/mol

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1/i3D3;

InChI Key

AUODDLQVRAJAJM-LXHDSOSYSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl)CCC.Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl

Origin of Product

United States

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